molecular formula C23H26N2OS B3000793 N-cyclopentyl-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide CAS No. 896676-66-7

N-cyclopentyl-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide

Cat. No.: B3000793
CAS No.: 896676-66-7
M. Wt: 378.53
InChI Key: SCTIMRXJWYEQGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-cyclopentyl-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide” is a chemical compound with the molecular formula C20H25N5O3 and a molecular weight of 383.44 . It is used for research purposes .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the current resources. The molecular weight is known to be 383.44 .

Scientific Research Applications

  • EGFR Inhibition : EGFR is a targetable enzyme in cancer management, and some derivatives of N-cyclopentyl-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide have shown promising results as EGFR inhibitors. For instance, a specific compound exhibited significant anticancer activity against various human carcinoma cell lines, highlighting its potential as an EGFR inhibitor. This compound was found to enhance apoptosis and showed promising inhibition of EGFR in comparative studies with standard drugs (Sever et al., 2020).

  • Selective Cytotoxicity : Certain derivatives have demonstrated high selectivity in their cytotoxic effects on cancer cell lines, suggesting their potential use in targeted cancer therapy. One study found that a specific derivative showed high selectivity against human lung adenocarcinoma cells, indicating its potential in treating this type of cancer (Evren et al., 2019).

Molecular Docking Studies

Molecular docking studies are crucial in understanding how a drug interacts with its target. These studies help in predicting the behavior of the drug molecule in the body and its potential effectiveness in treating diseases.

  • Binding Motif Recognition : Docking studies provide insights into the binding motifs of compounds, helping in understanding their interaction with enzymes like COX-2. This understanding is crucial for designing drugs with targeted action and minimal side effects (Deb et al., 2013).

Safety and Hazards

“N-cyclopentyl-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide” is intended for research use only and is not intended for diagnostic or therapeutic use . For safety information, it is recommended to refer to the Safety Data Sheet (SDS) provided by the manufacturer .

Properties

IUPAC Name

N-cyclopentyl-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2OS/c1-17-7-6-8-18(13-17)14-25-15-22(20-11-4-5-12-21(20)25)27-16-23(26)24-19-9-2-3-10-19/h4-8,11-13,15,19H,2-3,9-10,14,16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTIMRXJWYEQGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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